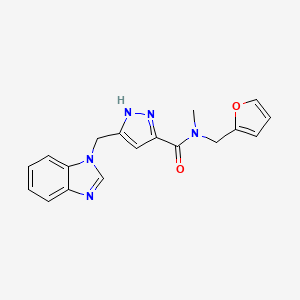
N-(2-chloro-4-iodophenyl)-5-(2-methyl-4-nitrophenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4-iodophenyl)-5-(2-methyl-4-nitrophenyl)-2-furamide, also known as CIIMF, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of N-(2-chloro-4-iodophenyl)-5-(2-methyl-4-nitrophenyl)-2-furamide is not fully understood, but studies have suggested that it may act by inhibiting various signaling pathways involved in cancer cell growth and proliferation. Additionally, it has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neuronal cells against oxidative stress-induced damage, and the reduction of inflammation. It has also been shown to have low toxicity in vitro, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-chloro-4-iodophenyl)-5-(2-methyl-4-nitrophenyl)-2-furamide for lab experiments is its low toxicity, which allows for higher concentrations to be used without causing harm to cells. Additionally, its synthetic nature allows for easy modification and optimization for specific research applications. However, one limitation is the lack of in vivo studies, which limits the understanding of its potential therapeutic effects in living organisms.
Direcciones Futuras
There are several future directions for research on N-(2-chloro-4-iodophenyl)-5-(2-methyl-4-nitrophenyl)-2-furamide, including the investigation of its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Additionally, further studies on its mechanism of action and optimization of its synthesis method may lead to the development of more effective derivatives. Finally, in vivo studies are needed to fully understand its potential therapeutic effects and safety profile.
In conclusion, this compound is a synthetic compound that has shown promising potential in various scientific research applications, including medicinal chemistry, drug discovery, and cancer research. Its low toxicity and synthetic nature make it a promising candidate for further research, with several future directions for investigation.
Métodos De Síntesis
The synthesis of N-(2-chloro-4-iodophenyl)-5-(2-methyl-4-nitrophenyl)-2-furamide involves the reaction of 2-chloro-4-iodoaniline with 2-methyl-4-nitrophenol in the presence of potassium carbonate and acetonitrile. The resulting intermediate is then reacted with furfurylamine to obtain this compound.
Aplicaciones Científicas De Investigación
N-(2-chloro-4-iodophenyl)-5-(2-methyl-4-nitrophenyl)-2-furamide has shown potential in various scientific research applications, including medicinal chemistry, drug discovery, and cancer research. It has been studied for its potential as an anticancer agent, with promising results in inhibiting the growth of cancer cells in vitro. Additionally, this compound has been investigated for its potential as a neuroprotective agent, with studies showing its ability to protect against oxidative stress-induced damage in neuronal cells.
Propiedades
IUPAC Name |
N-(2-chloro-4-iodophenyl)-5-(2-methyl-4-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClIN2O4/c1-10-8-12(22(24)25)3-4-13(10)16-6-7-17(26-16)18(23)21-15-5-2-11(20)9-14(15)19/h2-9H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWDHDRERJNHIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClIN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-fluorophenyl)-7-(2-methoxybenzyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6095113.png)
![N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B6095121.png)
![17-[(3-chloro-5-ethoxy-4-hydroxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B6095136.png)
![1-(2,2-dimethylpropanoyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide](/img/structure/B6095138.png)
![ethyl 2-[(4-chlorophenyl)amino]-4-oxo-5-(3-pyridinylmethylene)-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6095146.png)
![4-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6095148.png)
![1-{2-oxo-2-[(phenylsulfonyl)amino]ethyl}pyridinium chloride](/img/structure/B6095151.png)
![N-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B6095157.png)
![N~1~-(4-iodophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B6095170.png)
![5-fluoro-2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B6095184.png)
![4-{[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-pyridinamine](/img/structure/B6095195.png)
![2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone](/img/structure/B6095202.png)


